molecular formula C25H38O5 B100338 3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate CAS No. 15991-93-2

3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate

Cat. No. B100338
CAS RN: 15991-93-2
M. Wt: 418.6 g/mol
InChI Key: VYZPGMGWYUEREY-LCLDLZHKSA-N
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Description

3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate is a steroid ester that is 5β-pregnane substituted by an oxo group at position 20 and acetoxy groups at positions 3 and 12 . It has a molecular formula of C25H38O5 .


Molecular Structure Analysis

The molecule contains a total of 71 bonds. There are 33 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 2 esters (aliphatic), and 1 ketone (aliphatic) .


Physical And Chemical Properties Analysis

The average mass of 3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate is 418.56620 Da and its monoisotopic mass is 418.27192 Da .

Scientific Research Applications

Neuroactive Steroid Modulation

3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate is involved in neuroactive steroid modulation. Studies have demonstrated its role as a partial agonist at the gamma-aminobutyric acidA receptor neurosteroid site, influencing animal behavior and suggesting antagonist-like actions on GABA type A receptor complexes (Xue et al., 1997).

Behavioral Effects

This compound has been investigated for its effects on aggressive behavior in mice. In studies, it showed selective reduction in aggressive behavior without affecting other behavioral aspects (Slavíková et al., 2001).

Pregnancy and Parturition

During pregnancy, the levels of various neuroactive pregnanolone isomers, including 3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate, change significantly. These shifts are thought to be involved in the timing of parturition and may play a role in stabilizing pregnancy (Pařízek et al., 2005).

Synthesis and Analytical Study

This compound has been the subject of synthesis and analytical studies, aimed at understanding its chemical properties and potential applications in various fields of research (Mazurkiewicz, 2003).

properties

IUPAC Name

[(3R,5R,8R,9S,10S,12S,13S,14S,17S)-17-acetyl-12-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O5/c1-14(26)20-8-9-21-19-7-6-17-12-18(29-15(2)27)10-11-24(17,4)22(19)13-23(25(20,21)5)30-16(3)28/h17-23H,6-13H2,1-5H3/t17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZPGMGWYUEREY-LCLDLZHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate

CAS RN

15991-93-2
Record name 3,12-Bis(acetyloxy)pregnan-20-one, (3alpha,5beta,12alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015991932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,12-BIS(ACETYLOXY)PREGNAN-20-ONE, (3.ALPHA.,5.BETA.,12.ALPHA.)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6QL0SF7W6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HC Ribeiro - 2017 - repositorio.unicamp.br
O transtorno bipolar é uma doença psiquiátrica com predominância relativamente alta na população mundial adulta (cerca de 4%, independente de raça ou gênero) e é caracterizada …
Number of citations: 2 repositorio.unicamp.br

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